molecular formula C28H41Cl3N6O2 B2800942 N-Cyclopropyl-4-piperazin-1-ylbenzamide;trihydrochloride CAS No. 2319783-35-0

N-Cyclopropyl-4-piperazin-1-ylbenzamide;trihydrochloride

Cat. No. B2800942
CAS RN: 2319783-35-0
M. Wt: 600.03
InChI Key: NBPRVVMTXWAIQB-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-4-piperazin-1-ylbenzamide;trihydrochloride” is a complex organic compound. The name suggests it contains a benzamide group, a piperazine ring, and a cyclopropyl group. It’s likely that this compound or its derivatives could have potential applications in various fields, such as medicinal chemistry or material science .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives are often synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide group would contribute a planar structure, the piperazine would introduce a cyclic element, and the cyclopropyl group would add a three-membered ring to the structure.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety measures should be taken when handling this compound .

Future Directions

The future directions for this compound could involve further exploration of its potential applications. This could involve testing its biological activity, studying its reactivity, or investigating its potential uses in material science .

properties

IUPAC Name

N-cyclopropyl-4-piperazin-1-ylbenzamide;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H19N3O.3ClH/c2*18-14(16-12-3-4-12)11-1-5-13(6-2-11)17-9-7-15-8-10-17;;;/h2*1-2,5-6,12,15H,3-4,7-10H2,(H,16,18);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPRVVMTXWAIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)N3CCNCC3.C1CC1NC(=O)C2=CC=C(C=C2)N3CCNCC3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41Cl3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(N-cyclopropyl-4-(piperazin-1-yl)benzamide) trihydrochloride

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